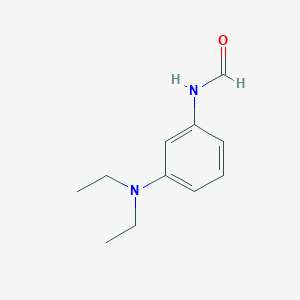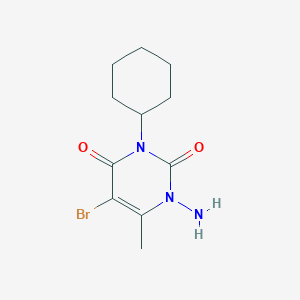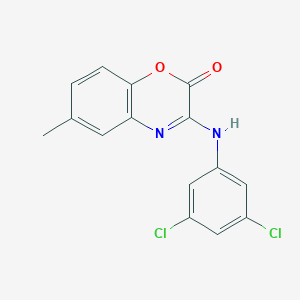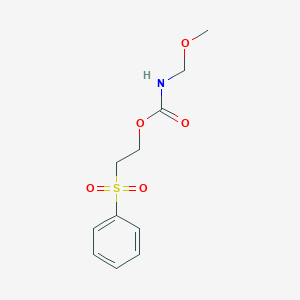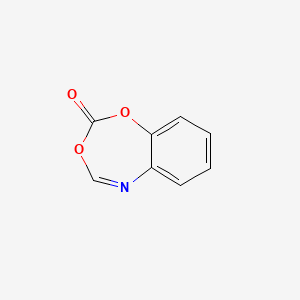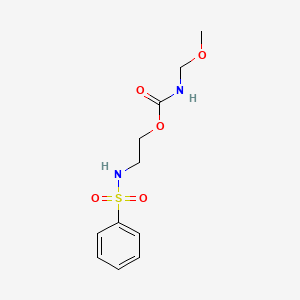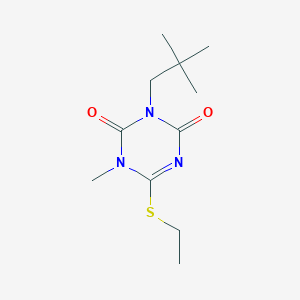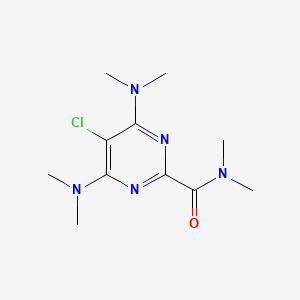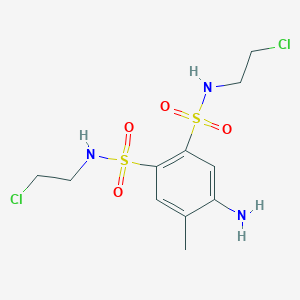
4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzene ring substituted with amino, chloroethyl, and disulfonamide groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide typically involves multi-step organic reactions. One common route includes:
Nitration: The starting material, 5-methylbenzene-1,2-disulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with 2-chloroethylamine under basic conditions to introduce the bis(2-chloroethyl) groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale alkylation using industrial-grade reagents and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the disulfonamide groups, potentially leading to the formation of sulfonic acids.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to replace the chlorine atoms.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonic acids.
Substitution: Formation of azido or thiol derivatives.
科学研究应用
Chemistry
In chemistry, 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its structure allows it to form covalent bonds with nucleophilic sites in proteins and DNA, making it a useful tool in biochemical studies.
Medicine
Medically, the compound is investigated for its potential as an anticancer agent. The bis(2-chloroethyl) groups can form cross-links with DNA, inhibiting cell division and leading to cell death, which is a mechanism similar to that of some chemotherapy drugs.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials, particularly where its unique reactivity can be leveraged to create novel products.
作用机制
The mechanism of action of 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl) groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in rapidly dividing cells, such as cancer cells.
相似化合物的比较
Similar Compounds
4-amino-1-N,2-N-bis(2-chloroethyl)benzene-1,2-disulfonamide: Lacks the methyl group, potentially altering its reactivity and biological activity.
4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1-sulfonamide: Contains only one sulfonamide group, which may affect its solubility and reactivity.
4-amino-1-N,2-N-bis(2-chloroethyl)-benzene-1,2-disulfonamide: Lacks the methyl group, which can influence its chemical properties and biological interactions.
Uniqueness
The presence of both the methyl group and the bis(2-chloroethyl) groups in 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide makes it unique. The methyl group can influence the compound’s electronic properties and steric hindrance, while the bis(2-chloroethyl) groups are crucial for its biological activity, particularly in DNA alkylation.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl2N3O4S2/c1-8-6-10(21(17,18)15-4-2-12)11(7-9(8)14)22(19,20)16-5-3-13/h6-7,15-16H,2-5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDSYCWHSGPFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)S(=O)(=O)NCCCl)S(=O)(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
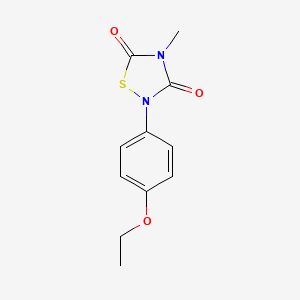
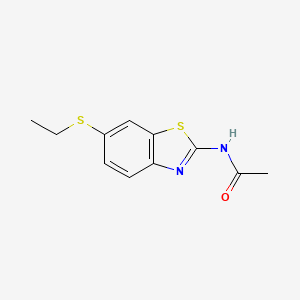
![2-methyl-N-[3-(methylsulfonylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B8039774.png)
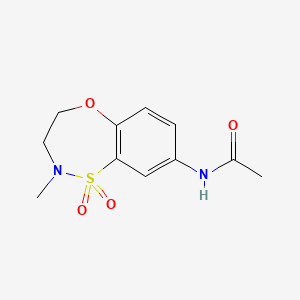
![4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8039789.png)
![3,4-Dichlorospiro[chromene-2,1'-cyclopentane]](/img/structure/B8039801.png)
